molecular formula C12H15N5O5 B12787930 1-(3-(1,2,4-Triazol-1-yl)-3-deoxy-beta-D-arabinofuranosyl)-thymine CAS No. 124355-34-6

1-(3-(1,2,4-Triazol-1-yl)-3-deoxy-beta-D-arabinofuranosyl)-thymine

Cat. No.: B12787930
CAS No.: 124355-34-6
M. Wt: 309.28 g/mol
InChI Key: NFMNMHBUIZBSKA-SDNRWEOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(1,2,4-Triazol-1-yl)-3-deoxy-beta-D-arabinofuranosyl)-thymine is a synthetic nucleoside analog. This compound is structurally characterized by the presence of a 1,2,4-triazole ring attached to a deoxy-beta-D-arabinofuranosyl moiety, which is further linked to a thymine base. It is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in antiviral and anticancer research.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1,2,4-Triazol-1-yl)-3-deoxy-beta-D-arabinofuranosyl)-thymine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce reduced triazole derivatives .

Mechanism of Action

The mechanism of action of 1-(3-(1,2,4-Triazol-1-yl)-3-deoxy-beta-D-arabinofuranosyl)-thymine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells . The compound targets specific enzymes involved in nucleic acid metabolism, such as polymerases and reverse transcriptases .

Comparison with Similar Compounds

Uniqueness: 1-(3-(1,2,4-Triazol-1-yl)-3-deoxy-beta-D-arabinofuranosyl)-thymine is unique due to its specific combination of the triazole ring and the deoxy-beta-D-arabinofuranosyl-thymine moiety. This unique structure imparts distinct biological properties, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

124355-34-6

Molecular Formula

C12H15N5O5

Molecular Weight

309.28 g/mol

IUPAC Name

1-[(2R,3S,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-(1,2,4-triazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H15N5O5/c1-6-2-16(12(21)15-10(6)20)11-9(19)8(7(3-18)22-11)17-5-13-4-14-17/h2,4-5,7-9,11,18-19H,3H2,1H3,(H,15,20,21)/t7-,8-,9+,11-/m1/s1

InChI Key

NFMNMHBUIZBSKA-SDNRWEOFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N3C=NC=N3)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N3C=NC=N3)O

Origin of Product

United States

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